4-Cyclopropylmethoxyindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185255-77-0 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,6-7,9,13H,4-5,8H2 |
InChI Key |
WNJUSZXHGGTZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Cyclopropylmethoxyindole
Retrosynthetic Analysis of the 4-Cyclopropylmethoxyindole Scaffold
A robust synthetic plan for this compound begins with a thorough retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The most logical and convergent disconnection is the C4-O ether bond, which simplifies the target molecule into two primary synthons: a 4-hydroxyindole (B18505) core (or a synthetic equivalent) and a cyclopropylmethyl electrophile.
Disconnection I (C-O Ether Bond): The primary retrosynthetic step involves cleaving the ether linkage. This leads back to 4-hydroxyindole and an appropriate C1 building block, such as cyclopropylmethyl bromide or cyclopropylmethyl tosylate . This strategy frames the final step of the synthesis as a classical etherification reaction.
Disconnection II (Indole Ring Formation): The intermediate, 4-hydroxyindole, is not a common commodity chemical and requires its own synthesis. Several established indole (B1671886) syntheses can be adapted for this purpose:
Leimgruber-Batcho Indole Synthesis: This is one of the most effective routes for producing 4-substituted indoles. The synthesis commences from a readily available starting material like 2-methyl-3-nitrophenol . Reaction with an N,N-dimethylformamide-dimethylacetal generates a β-enaminone intermediate, which upon reductive cyclization (e.g., using H₂/Pd-C, or other reducing agents like Na₂S₂O₄) yields the desired 4-hydroxyindole. This method offers excellent regiocontrol.
Fischer Indole Synthesis: A classic approach would involve the acid-catalyzed reaction of 3-hydroxyphenylhydrazine with a suitable carbonyl partner, such as acetaldehyde (B116499) or pyruvic acid (followed by decarboxylation). A significant challenge with this route is controlling the regioselectivity of the cyclization, which can potentially lead to mixtures of 4-hydroxy- and 6-hydroxyindole (B149900) isomers.
Transition-Metal Catalyzed Cyclizations: Modern methods involving palladium or copper-catalyzed intramolecular cyclizations of ortho-alkynylanilines or related precursors can also be envisioned, providing a direct route to the substituted indole core.
This analysis suggests that a convergent synthesis, wherein the 4-hydroxyindole core is prepared first and subsequently etherified, represents the most efficient and controllable pathway to the target molecule.
Direct and Indirect Functionalization Approaches at the Indole C-4 Position
Achieving selective functionalization at the C4-position of the indole ring is a non-trivial task due to the inherent reactivity of other positions, namely N1 and C3. Therefore, sophisticated strategies involving protecting groups and directed reactions are essential.
To perform selective chemistry on the 4-hydroxyindole intermediate, the reactive N-H and O-H protons must be managed. The use of orthogonal protecting groups—groups that can be removed under different, non-interfering conditions—is paramount.
N1-Protection: The indole nitrogen is acidic and nucleophilic. Protecting it prevents N-alkylation and facilitates certain C-H functionalization reactions.
Tosyl (Ts): Introduced using tosyl chloride (TsCl), the Ts group is a robust electron-withdrawing group that is stable to many reaction conditions but can be removed with strong reducing agents or harsh basic hydrolysis.
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is easily cleaved under acidic conditions (e.g., TFA, HCl), making it orthogonal to base-labile or hydrogenation-labile groups.
2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced via SEM-Cl, this group is exceptionally stable to a wide range of conditions but is selectively cleaved using fluoride (B91410) sources (e.g., TBAF), providing orthogonality to both acid- and base-labile groups.
O4-Protection: If functionalization at other positions is desired prior to etherification, the C4-hydroxyl must also be protected.
Benzyl (B1604629) (Bn): Introduced with benzyl bromide (BnBr), the benzyl ether is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), which typically does not affect groups like Boc or silyl (B83357) ethers.
Silyl Ethers (TBDMS, TIPS): Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are introduced using their respective chlorides. They are stable to many non-acidic conditions and are removed with fluoride ions, making them orthogonal to groups cleaved by acidolysis or hydrogenolysis.
A strategic combination, such as N1-Boc and O4-Bn, allows for selective deprotection of the nitrogen with acid while leaving the benzyl ether intact, or vice-versa via hydrogenation.
| Protecting Group | Abbreviation | Typical Introduction Reagent | Key Cleavage Conditions | Orthogonality Notes |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Acid (TFA, HCl) | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Tosyl (p-Toluenesulfonyl) | Ts | TsCl, Base | Strong Base (NaOH) or Reductive (Mg/MeOH) | Stable to acid and mild base; electron-withdrawing. |
| Benzyl | Bn | BnBr, Base | Catalytic Hydrogenolysis (H₂/Pd-C) | Orthogonal to acid/base-labile and fluoride-labile groups. |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (TBAF, HF) | Orthogonal to hydrogenolysis and many acid/base conditions. |
While the target molecule is an ether, understanding C4-functionalization is crucial for analog synthesis. These methods typically precede the introduction of the final alkoxy group.
Directed ortho-Metalation (DoM): This powerful strategy relies on an N1-directing group (DG) to guide a strong base to deprotonate the adjacent C7 or the more distant C4 position. While C7 is sterically more accessible, specific directing groups and conditions can favor C4-lithiation. For instance, an N1-pivaloyl or N1-carbamoyl group can direct n-butyllithium or s-butyllithium to deprotonate the C4 position. The resulting C4-lithiated indole can be trapped with various electrophiles.
Transition Metal-Catalyzed C-H Activation: This modern approach avoids the use of stoichiometric organometallic reagents. A directing group on the indole nitrogen coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), which then selectively activates and functionalizes the C4-H bond. For example, an N-pyridyl or N-acyl protected indole can undergo Pd-catalyzed C4-arylation with aryl halides or C4-alkenylation with alkenes, offering a highly efficient and atom-economical route to C4-substituted indoles.
Cyclopropylmethoxy Group Introduction Methodologies
The final and defining step in the synthesis of this compound is the formation of the ether linkage. Several robust methods are available, each with distinct advantages.
Williamson Ether Synthesis: This is the most classical and direct approach. The N1-protected 4-hydroxyindole is treated with a base to generate the corresponding phenoxide in situ. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or the more effective cesium carbonate (Cs₂CO₃), which enhances nucleophilicity. The resulting anion undergoes an Sₙ2 reaction with an electrophilic partner like cyclopropylmethyl bromide . This method is cost-effective and scalable but can require elevated temperatures.
Mitsunobu Reaction: This reaction provides a powerful alternative under mild, neutral conditions. It involves reacting N1-protected 4-hydroxyindole with cyclopropylmethanol (B32771) in the presence of a phosphine (B1218219), typically triphenylphosphine (PPh₃) , and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) . The reaction proceeds at or below room temperature and is known for its high functional group tolerance.
Buchwald-Hartwig C-O Coupling: For substrates where the Williamson synthesis is low-yielding, a palladium-catalyzed cross-coupling can be employed. This involves coupling a C4-functionalized indole, such as N1-protected 4-bromoindole or 4-triflyloxyindole , with sodium cyclopropylmethoxide . This method is particularly useful if the synthetic route naturally produces a C4-halogenated intermediate.
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | Base (NaH, K₂CO₃), Cyclopropylmethyl-X (X=Br, I, OTs) | DMF or Acetone, 25-80 °C | Cost-effective, scalable, simple reagents. | Requires strong base, can have side reactions (elimination). |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Cyclopropylmethanol | THF or Dichloromethane, 0-25 °C | Very mild conditions, high functional group tolerance. | Stoichiometric phosphine oxide byproduct, expensive reagents. |
| Buchwald-Hartwig C-O Coupling | Pd Catalyst, Ligand, Base, Cyclopropylmethanol | Toluene or Dioxane, 80-110 °C | Excellent for difficult substrates, broad scope. | Requires catalyst, potentially expensive ligands, metal contamination. |
While the parent this compound is an achiral molecule, the synthesis of chiral analogs, where the cyclopropyl (B3062369) ring itself is substituted, requires stereocontrolled methods for its construction. The synthesis of the cyclopropylmethanol building block is where this control is exerted.
Diastereoselective and Enantioselective Cyclopropanation: The Simmons-Smith reaction, which involves reacting an alkene with a carbenoid species (typically generated from diiodomethane (B129776) and a zinc-copper couple), is a cornerstone of cyclopropane (B1198618) synthesis. To achieve stereocontrol, one can start with a chiral allylic alcohol, where the existing stereocenter directs the facial selectivity of the cyclopropanation. Furthermore, asymmetric versions using stoichiometric chiral auxiliaries or catalytic chiral ligands (e.g., the Charette asymmetric cyclopropanation) can produce enantiomerically enriched cyclopropylmethanols from achiral allylic alcohols.
Transition Metal-Catalyzed Carbene Transfer: Catalysts based on rhodium(II) or copper(I) with chiral ligands can catalyze the decomposition of diazo compounds (e.g., ethyl diazoacetate) to form carbenes, which then add to alkenes. The choice of chiral ligand dictates the enantioselectivity of the cyclopropane product. Subsequent reduction of the ester group would yield the chiral cyclopropylmethanol.
These advanced stereoselective methods are critical when exploring the structure-activity relationships of chiral analogs of this compound, as the absolute configuration of substituents on the cyclopropyl ring can profoundly influence molecular recognition and biological function.
Modern Catalytic Approaches in this compound Synthesis
Recent advancements in catalysis have provided powerful tools for the construction and functionalization of the indole core. These methods offer high degrees of selectivity and efficiency, often under milder reaction conditions than traditional approaches.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the synthesis of indole derivatives. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the synthesis of a molecule like this compound, palladium catalysis could be envisioned in several key steps.
One common strategy involves the coupling of a pre-functionalized indole core or an aniline (B41778) derivative with a suitable coupling partner. For instance, a Suzuki-Miyaura coupling could be employed to introduce the cyclopropylmethoxy group. This would typically involve the reaction of a boronic acid or ester with a halogenated or triflated aromatic precursor. acs.orgmdpi.com A plausible route could start with a protected 4-hydroxyindole, which is then converted to a triflate. This intermediate can then undergo a Suzuki-Miyaura coupling with cyclopropylmethanol, although this specific transformation for the methoxy (B1213986) linker is less direct. A more likely palladium-catalyzed approach would be a Buchwald-Hartwig amination to form the indole ring from a suitably substituted aniline and a ketone, or a Larock indole synthesis involving the annulation of an alkyne. rsc.org
Another powerful palladium-catalyzed method is the Barluenga cross-coupling reaction, which can be followed by a reductive cyclization to form the indole ring. nih.gov This sequence allows for the flexible construction of substituted indoles from readily available starting materials. nih.gov The choice of ligands, such as phosphines (e.g., SPhos, triphenylphosphine) or N-heterocyclic carbenes (NHCs), is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity. mdpi.comscholaris.ca
Table 1: Examples of Palladium-Catalyzed Reactions in Indole Synthesis
| Reaction Type | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Aryl halide/triflate, Boronic acid/ester | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., SPhos) | Biaryl or Alkylated arene |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Amine | Pd catalyst, Ligand | Aryl amine |
| Heck Coupling | Aryl halide/triflate, Alkenes | Pd catalyst, Base | Alkenylated arene |
| Sonogashira Coupling | Aryl halide/triflate, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Aryl alkyne |
| Barluenga Coupling | Aryl halide, Hydrazone | Pd catalyst | Substituted alkene |
Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom-economical and step-efficient approach to creating complex molecules by avoiding the need for pre-functionalized starting materials. manchester.ac.uk For the synthesis and elaboration of this compound, C-H activation can be applied to either form the indole ring itself or to introduce substituents onto the pre-formed heterocycle. mdpi.comnih.gov
Transition metals like palladium, rhodium, and ruthenium are commonly used to catalyze these transformations. mdpi.commt.com In the context of indole synthesis, a directing group is often employed to achieve regioselectivity. wikipedia.org For example, a removable directing group on the aniline nitrogen can direct the metal catalyst to activate a specific C-H bond for annulation with an alkyne, leading to a substituted indole. mdpi.com
Once the this compound scaffold is formed, C-H functionalization can be used to introduce further complexity. The indole nucleus has several C-H bonds with different reactivities, with the C2 and C3 positions being the most common sites for electrophilic substitution. bhu.ac.in However, with the aid of a directing group, functionalization at other positions such as C4, C5, C6, or C7 can be achieved. chim.it For instance, a directing group at the N1 position could facilitate palladium-catalyzed C-H arylation or alkenylation at the C2 position. chim.itbeilstein-journals.org This approach allows for the late-stage modification of the indole core, which is highly valuable in drug discovery programs.
In recent years, photoredox and electrocatalytic methods have gained significant traction as powerful and sustainable alternatives for driving chemical reactions. sigmaaldrich.comnih.gov These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates under mild conditions. sigmaaldrich.comrsc.org
Photoredox catalysis employs a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. acs.orgacs.org This has been applied to various transformations in indole synthesis. For example, photoredox catalysis can be combined with transition metal catalysis, such as palladium, to enable C-H functionalization reactions under milder conditions. nih.gov It can also facilitate radical cascade reactions to construct complex indole alkaloids. acs.org A photoredox-mediated approach could be envisioned for the synthesis of the this compound core, for instance, through a radical-based cyclization of a suitable precursor. The classic Fischer indole synthesis has also been adapted to a milder photoredox-catalyzed version. thieme.de
Electrocatalysis offers another green approach by using an electric current to drive redox reactions, thereby avoiding the use of stoichiometric chemical oxidants or reductants. rsc.orgunl.pt This method has been successfully applied to the synthesis of substituted indoles. organic-chemistry.org For example, an electrocatalytic dehydrogenative cyclization of 2-vinylanilides can produce 3-substituted indoles without the need for external chemical oxidants. organic-chemistry.org While direct application to this compound synthesis is not widely documented, the principles of electrocatalysis could be adapted to key bond-forming steps, potentially offering a more sustainable and efficient synthetic route. rsc.orgrsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. wjpps.com This involves considerations such as atom economy, solvent choice, and waste reduction.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ibchem.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts. wjpps.com In the context of this compound synthesis, choosing synthetic routes that maximize atom economy is a key green chemistry objective.
For example, C-H activation strategies are highly atom-economical as they avoid the use of pre-functionalized substrates, which often require additional synthetic steps that generate waste. manchester.ac.uk Similarly, catalytic reactions are preferred over stoichiometric ones because the catalyst is used in small amounts and can, in principle, be recycled. numberanalytics.com
Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are other metrics used to evaluate the greenness of a process. mygreenlab.orggreenchemistry-toolkit.org RME considers the mass of the final product in relation to the mass of all reactants used, while PMI takes into account all materials used in the process, including solvents, reagents, and work-up chemicals. mygreenlab.orggreenchemistry-toolkit.org Optimizing these metrics involves not only choosing efficient reactions but also streamlining the entire synthetic sequence to minimize purification steps and solvent usage. researchgate.netarkat-usa.org
Solvents constitute a significant portion of the waste generated in chemical synthesis. mdpi.com Therefore, the selection of greener solvents is a critical aspect of sustainable chemistry. pharmacyjournal.in Traditional solvents like chlorinated hydrocarbons and some polar aprotic solvents are being replaced by more environmentally benign alternatives. lucp.net
For the synthesis of this compound, exploring the use of greener solvents such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) could significantly reduce the environmental footprint of the process. lucp.netsigmaaldrich.com 2-MeTHF, derived from renewable resources, is a notable green alternative to tetrahydrofuran (B95107) (THF). sigmaaldrich.com Dihydrolevoglucosenone (Cyrene™) is another bio-based solvent that is gaining attention as a replacement for polar aprotic solvents. mdpi.comresearchgate.net
Waste minimization also involves designing processes that reduce the formation of byproducts and facilitate the recovery and reuse of catalysts and solvents. nih.gov Flow chemistry, using microreactors, can offer advantages in this regard by providing better control over reaction parameters, leading to higher yields and selectivity, and minimizing waste. labmanager.com The odorous nature of some indole derivatives and byproducts also necessitates containment and potential remediation strategies, which can be an environmental consideration in large-scale production. nih.govuoguelph.ca
Advanced Structural Elucidation and Spectroscopic Analysis of 4 Cyclopropylmethoxyindole
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and, consequently, the elemental formula of a compound with high accuracy. For 4-cyclopropylmethoxyindole (C₁₂H₁₃NO), HRMS analysis provides the experimental mass-to-charge ratio (m/z) of the molecular ion, which can be compared to the theoretical exact mass.
The expected monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). A typical HRMS experiment, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the m/z of the protonated molecule [M+H]⁺. The high resolution of the instrument allows for mass measurements to several decimal places, enabling the unambiguous determination of the molecular formula and distinguishing it from other potential isobaric compounds.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO |
| Theoretical Exact Mass [M] | 187.09971 u |
| Theoretical m/z [M+H]⁺ | 188.10752 u |
Note: The experimental value is an expected range. Actual experimental data would provide a specific measured value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum is expected to show signals corresponding to the indole (B1671886) ring protons, the cyclopropyl (B3062369) protons, and the methylene (B1212753) bridge protons.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, while quaternary carbons (C) are identified by their presence in the broad-band decoupled ¹³C spectrum and absence in the DEPT spectra.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|---|---|---|
| N-H | ~8.10 | br s | - | - | - |
| C2-H | ~7.15 | t | ~2.5 | ~122.5 | CH |
| C3-H | ~6.60 | t | ~2.5 | ~100.2 | CH |
| C5-H | ~7.10 | d | ~8.0 | ~118.0 | CH |
| C6-H | ~6.95 | t | ~8.0 | ~120.0 | CH |
| C7-H | ~6.55 | d | ~8.0 | ~105.0 | CH |
| -OCH₂- | ~3.90 | d | ~7.0 | ~74.5 | CH₂ |
| Cyclopropyl-CH | ~1.30 | m | - | ~10.5 | CH |
| Cyclopropyl-CH₂ | ~0.65 | m | - | ~3.5 | CH₂ |
| Cyclopropyl-CH₂' | ~0.40 | m | - | ~3.5 | CH₂ |
| C3a | - | - | - | ~128.0 | C |
| C4 | - | - | - | ~154.0 | C |
Note: These are predicted values based on typical chemical shifts for indole and cyclopropylmethoxy moieties. Actual experimental values may vary.
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent protons on the indole ring (H5-H6, H6-H7) and within the cyclopropylmethoxy group (OCH₂-CH, CH-CH₂).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For example, it would show correlations from the methylene protons (-OCH₂-) to the C4 of the indole ring and to the methine carbon of the cyclopropyl group, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining conformation and stereochemistry. For instance, it could show spatial proximity between the methylene protons and both the cyclopropyl protons and the H5 proton of the indole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. The IR spectrum of this compound would display key absorption bands confirming the presence of the indole N-H group, the C-O ether linkage, aromatic C-H bonds, and aliphatic C-H bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Methylene, Cyclopropyl) |
| ~1620, ~1580, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The indole ring system is the primary chromophore in this compound, giving rise to characteristic absorption bands in the UV region. The position of the cyclopropylmethoxy group at C4 influences the electronic structure and thus the absorption maxima (λ_max). The spectrum is typically recorded in a solvent such as ethanol or methanol.
The indole chromophore typically exhibits two main absorption bands: a higher energy band (around 220 nm) and a lower energy band (around 270-290 nm) which may show fine structure.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the cyclopropylmethoxy side chain relative to the indole ring and how the molecules pack together in the crystal lattice. As of now, publicly available X-ray crystallographic data for this compound has not been identified.
Chemical Reactivity and Derivatization Pathways of 4 Cyclopropylmethoxyindole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is highly susceptible to electrophilic attack due to the lone pair of electrons on the nitrogen atom, which increases the electron density of the aromatic system. The position of electrophilic attack is significantly influenced by the substituents present on the ring.
The 4-cyclopropylmethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs. This activating group directs incoming electrophiles primarily to the C3 position of the indole ring. The C3 position is the most nucleophilic site in the indole system, and its reactivity is further enhanced by the electron-donating nature of the 4-alkoxy substituent. While C3 is the kinetically favored position for electrophilic attack, other positions can also be functionalized, often under thermodynamic control or with the use of specific directing groups. The electron-donating effect of the methoxy (B1213986) group enhances the electron density at the ortho and para positions relative to it, which in the indole ring system corresponds to the C5 and C7 positions, as well as influencing the pyrrole (B145914) ring.
While the inherent reactivity of the indole ring favors substitution at C3, functionalization at other positions can be achieved through various strategies.
C-2 Position: Direct electrophilic attack at C2 is generally disfavored. However, C2-functionalization can be achieved through methods such as lithiation at C2 followed by quenching with an electrophile, or through transition metal-catalyzed C-H activation.
C-3 Position: This is the most common site for electrophilic substitution. Reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation readily occur at this position.
C-5 and C-7 Positions: The 4-cyclopropylmethoxy group activates the C5 and C7 positions towards electrophilic attack. However, substitution at these positions often requires harsher reaction conditions or the use of directing groups to overcome the intrinsic reactivity of the C3 position. For instance, Friedel-Crafts acylations can sometimes lead to mixtures of C3 and C5 or C7 substituted products.
C-6 Position: The C6 position is the least activated position for electrophilic substitution in 4-substituted indoles and functionalization at this site is challenging and typically requires multi-step synthetic sequences.
The table below summarizes the expected regioselectivity for common electrophilic aromatic substitution reactions on 4-cyclopropylmethoxyindole based on the general reactivity of 4-alkoxyindoles.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-cyclopropylmethoxyindole |
| Halogenation | NBS, NCS, NIS | 3-Halo-4-cyclopropylmethoxyindole |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 3-Acyl-4-cyclopropylmethoxyindole |
| Vilsmeier-Haack | POCl₃/DMF | This compound-3-carbaldehyde |
| Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)-4-cyclopropylmethoxyindole |
N-Functionalization of the Indole Nitrogen
The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups.
N-Alkylation: The indole nitrogen can be readily alkylated using alkyl halides or other alkylating agents in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
N-Acylation: Acylation of the indole nitrogen is typically achieved using acyl chlorides or anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. N-acylation is a useful strategy for protecting the indole nitrogen and can influence the regioselectivity of subsequent electrophilic substitution reactions. nih.gov
N-Sulfonylation: Sulfonylation of the indole nitrogen is accomplished with sulfonyl chlorides in the presence of a base. The resulting N-sulfonylindoles are valuable intermediates in organic synthesis.
N-functionalization significantly alters the electronic and steric properties of the indole ring. The introduction of an electron-withdrawing group, such as an acyl or sulfonyl group, on the nitrogen atom decreases the electron density of the indole ring, making it less susceptible to electrophilic attack. This deactivating effect can be utilized to control the regioselectivity of subsequent reactions. Conversely, N-alkylation has a smaller impact on the electronic properties but can introduce steric hindrance around the nitrogen atom, which may influence the approach of reagents.
The table below provides an overview of common N-functionalization reactions and their impact on the indole's properties.
| Reaction Type | Typical Reagents | Impact on Electronic Properties | Impact on Steric Properties |
| Alkylation | Alkyl halide, Base (e.g., NaH) | Minor electron-donating effect | Increases with the size of the alkyl group |
| Acylation | Acyl chloride, Base (e.g., Pyridine) | Strong electron-withdrawing effect | Increases with the size of the acyl group |
| Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Strong electron-withdrawing effect | Increases with the size of the sulfonyl group |
Cyclopropyl (B3062369) Ring Opening and Rearrangement Reactions
The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under certain conditions, particularly in the presence of acids or transition metals. The ether linkage to the indole ring can influence the reactivity of the cyclopropyl group.
Under acidic conditions, the ether oxygen can be protonated, which may facilitate the opening of the cyclopropyl ring to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo rearrangement. The specific outcome of such reactions would depend on the reaction conditions and the nature of the reagents employed. Reactions involving donor-acceptor cyclopropanes with indoles, often catalyzed by Lewis or Brønsted acids, are known to proceed via ring-opening of the cyclopropane (B1198618). nih.govsioc-journal.cn While specific studies on this compound are limited, the general reactivity of cyclopropyl ethers suggests that ring-opening is a plausible transformation under acidic catalysis. Rearrangement reactions of the cyclopropylmethyl ether moiety are also conceivable, potentially leading to the formation of homoallylic or cyclobutoxy derivatives, although such reactions would likely require specific catalytic systems.
Acid-Catalyzed Transformations
Under acidic conditions, the reactivity of this compound is dictated by the basicity of the indole ring and the stability of the cyclopropylmethoxy substituent. The indole nucleus is known to protonate at the C3 position in the presence of strong acids, forming a thermodynamically stable 3H-indolium cation. This protonation deactivates the pyrrole ring towards further electrophilic attack and can influence the regioselectivity of subsequent reactions.
The cyclopropylmethoxy group, on the other hand, is generally stable under moderately acidic conditions. However, under forcing acidic conditions, cleavage of the ether linkage could occur. This would proceed via protonation of the ether oxygen, followed by nucleophilic attack. The exceptional stability of the cyclopropylmethyl carbocation, due to the "bent bond" character of the cyclopropane ring which allows for effective overlap with the empty p-orbital of the carbocationic center, would facilitate this cleavage. echemi.comwyzant.comquora.comyoutube.com The resulting carbocation could then be trapped by a nucleophile or undergo rearrangement.
A plausible acid-catalyzed transformation of this compound is electrophilic substitution on the indole ring. Due to the presence of the alkoxy group at C4, electrophilic attack is still expected to favor the C3 position. However, the steric bulk of the cyclopropylmethoxy group might influence the approach of the electrophile. Common electrophilic substitution reactions that could be envisioned include:
Nitration: Using milder nitrating agents to avoid polymerization of the indole ring.
Halogenation: Employing reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, likely at the C3 position.
It is also conceivable that under specific acidic conditions, intramolecular reactions could be promoted. For instance, if a suitable electrophilic center is present elsewhere in the molecule, an acid-catalyzed cyclization involving the indole C3 position could lead to the formation of polycyclic structures.
| Reaction Type | Potential Reagents | Expected Major Product | Notes |
| Protonation | Strong acids (e.g., HCl, H2SO4) | 3H-Indolium salt | Reversible; deactivates the pyrrole ring. |
| Ether Cleavage | Strong acids, high temperature | 4-Hydroxyindole (B18505) and cyclopropylmethanol (B32771) derivatives | Proceeds via a stable cyclopropylmethyl carbocation. |
| Nitration | Mild nitrating agents | 3-Nitro-4-cyclopropylmethoxyindole | Avoids acid-catalyzed polymerization. |
| Halogenation | NBS, NCS | 3-Halo-4-cyclopropylmethoxyindole | Common method for indole halogenation. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 3-Acyl-4-cyclopropylmethoxyindole | Steric hindrance at C4 might affect yield. |
Radical-Mediated Pathways
The indole nucleus can participate in radical reactions, typically involving the formation of an indolyl radical. Similarly, the cyclopropylmethyl group can undergo radical-initiated transformations. The interplay between these two functionalities in this compound could lead to interesting and potentially complex reaction outcomes.
Generation of a radical at the indole nitrogen or at one of the carbon atoms of the pyrrole ring could be achieved using various radical initiators. Once formed, this indolyl radical could participate in intramolecular cyclization reactions if a suitable radical acceptor is present in the molecule. For instance, if an unsaturated side chain were attached to the indole nitrogen, a radical cyclization could lead to the formation of a new ring fused to the indole core. rsc.orgscispace.comrsc.org
The cyclopropylmethyl group is known to be relatively stable towards radical-mediated ring-opening compared to other strained ring systems. The cyclopropylcarbinyl radical is a resonance-stabilized species, which lowers the driving force for ring opening. However, under certain conditions, particularly at elevated temperatures or with specific radical initiators, ring-opening to a homoallylic radical can occur. In the context of this compound, a radical generated on the methylene (B1212753) of the methoxy group could potentially lead to ring-opening of the cyclopropyl group, although this would likely require significant energy input.
More plausible radical-mediated pathways for this compound would involve reactions where the cyclopropylmethoxy group remains intact. For example, radical C-H activation at a position remote from the indole nucleus, followed by an intramolecular cyclization onto the indole ring, could be a viable strategy for constructing more complex structures. Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions and could be applicable to the functionalization of this compound. nih.govacs.org
| Radical Precursor | Initiation Method | Potential Intermediate | Possible Outcome |
| N-H or C-H bond on indole | Radical initiator (e.g., AIBN) | Indolyl radical | Intermolecular or intramolecular addition. |
| C-H bond on methoxy group | Hydrogen atom abstraction | α-alkoxy radical | Potential for cyclopropyl ring opening (less likely). |
| Appended halide or other precursor | Photoredox catalysis | Aryl or alkyl radical | Intramolecular cyclization onto the indole ring. |
Synthesis of Complex Analogues and Hybrid Structures
The this compound scaffold can serve as a valuable starting point for the synthesis of more complex molecules with potential biological activity. Strategies for elaborating this core structure can be broadly categorized into the construction of polycyclic systems and the conjugation with other bioactive moieties.
Incorporation into Polycyclic Systems
The indole nucleus is a common feature in many polycyclic natural products and pharmaceuticals. Several modern synthetic methodologies can be envisioned for the incorporation of this compound into such larger ring systems.
One approach involves intramolecular reactions where a side chain, strategically introduced at the indole nitrogen or another position, cyclizes onto the indole ring. For example, an intramolecular Heck reaction of an N-alkenyl-4-cyclopropylmethoxyindole derivative could lead to the formation of a new ring fused to the [a] or [b] face of the indole. Similarly, an intramolecular Friedel-Crafts reaction of a tethered electrophile could achieve a similar outcome.
Transition metal-catalyzed reactions offer a powerful toolkit for the construction of polycyclic indoles. For instance, a palladium-catalyzed intramolecular C-H activation/C-C bond formation could be used to create a new ring system. Another strategy is the use of cycloaddition reactions. An intramolecular [4+2] cycloaddition of an ynamide tethered to the indole could provide access to highly substituted indolines, which can then be oxidized to the corresponding indoles. nih.gov The presence of the 4-cyclopropylmethoxy group would likely influence the regioselectivity and stereoselectivity of these cyclization reactions. beilstein-journals.org
The synthesis of polycyclic indoles from 4-substituted indoles has been demonstrated through various catalytic methods. For example, domino Friedel-Crafts/nitro-Michael reactions have been used to construct 3,4-ring-fused indoles. nih.gov Additionally, gold-catalyzed dearomatization/ipso-cyclization/Michael addition sequences of Ugi adducts derived from 4-substituted indoles have been reported to yield polycyclic azepino[5,4,3-cd]indoles. beilstein-journals.org
| Synthetic Strategy | Key Reaction | Potential Polycyclic System |
| Intramolecular Cyclization | Heck reaction, Friedel-Crafts | Indole-fused carbocycles or heterocycles |
| Transition-Metal Catalysis | C-H activation, Cross-coupling | Complex polycyclic indole alkaloids |
| Cycloaddition Reactions | [4+2] Cycloaddition | Substituted indolines and indoles |
| Domino Reactions | Friedel-Crafts/Michael addition | 3,4-Ring-fused indoles |
Conjugation with Other Bioactive Moieties
The conjugation of this compound with other known bioactive molecules is a promising strategy for the development of new therapeutic agents with potentially enhanced or novel pharmacological profiles. The indole scaffold provides several handles for such conjugation.
The indole nitrogen, after deprotonation, can act as a nucleophile to displace a leaving group on another bioactive molecule, forming a stable N-C bond. Alternatively, the C3 position, being the most nucleophilic carbon, can be functionalized through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions to introduce a linker for conjugation. For example, a Vilsmeier-Haack reaction would introduce a formyl group at C3, which could then be used in reductive amination to connect to an amine-containing bioactive moiety.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful methods for creating carbon-carbon or carbon-heteroatom bonds. To utilize these reactions, this compound would first need to be halogenated, likely at the C3 or another available position on the benzene (B151609) ring. This halo-indole could then be coupled with a boronic acid, organostannane, or terminal alkyne derivative of another bioactive molecule.
Multicomponent reactions (MCRs) offer an efficient way to generate molecular diversity and could be employed to conjugate this compound. For instance, in a Mannich-type reaction, this compound could react with an aldehyde and an amine (which could be part of another bioactive molecule) to form a new C-C bond at the C3 position. mdpi.com Furthermore, bis-indole derivatives, which have shown interesting biological activities, could be synthesized by reacting this compound with a suitable dielectrophile. dovepress.com
| Conjugation Site | Reaction Type | Linker Type | Example Bioactive Moiety |
| Indole Nitrogen (N1) | Nucleophilic substitution | Direct N-C bond | Alkyl halide derivative of a drug |
| C3 Position | Electrophilic substitution | Amide, ester, or ether | Carboxylic acid or alcohol containing drug |
| C3 or Benzene Ring | Cross-coupling (e.g., Suzuki) | Biaryl or vinyl | Boronic acid derivative of a heterocycle |
| C3 Position | Multicomponent reaction | Aminomethyl | Amine-containing natural product |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Cyclopropylmethoxyindole and Its Analogues
Design Principles for 4-Cyclopropylmethoxyindole Analogues
The design of new analogs of this compound is guided by established medicinal chemistry principles aimed at systematically modifying the molecule to probe and optimize its interaction with biological targets. designpartner.infotulane.eduyoutube.com These principles include methodical alterations of key structural motifs, exploration of electronic effects on the core scaffold, and the use of isosteric and bioisosteric replacements to modulate physicochemical and pharmacological properties. nih.govnih.govnih.gov
Systematic Modification of the Cyclopropylmethoxy Group
The cyclopropylmethoxy group at the 4-position of the indole (B1671886) ring is a key feature of the parent molecule. Systematic modifications of this group can have a significant impact on the compound's activity. Research on similar structures, such as certain PDE4 inhibitors, has shown that the cyclopropylmethoxy and difluoromethoxy groups can interact with hydrophobic pockets in enzyme active sites. mdpi.com
In the design of indolealkylpiperazine derivatives, replacing a morpholine (B109124) group with the smaller cyclopropylmethoxy group led to increased activity at serotonin (B10506) receptors. mdpi.comresearchgate.net It was postulated that the cyclopropylmethoxy group extends into a hydrophobic pocket, thereby stabilizing the binding conformation of the molecule within the active sites of the receptors. mdpi.comresearchgate.net This suggests that the size and hydrophobicity of the substituent at this position are critical for optimal interaction with the target.
To explore this, a series of analogs could be synthesized with variations in the cycloalkyl ring size (e.g., cyclobutyl, cyclopentyl) or by introducing substituents on the cyclopropyl (B3062369) ring. Additionally, the ether linkage could be replaced with other functional groups to probe the importance of the oxygen atom for activity.
Exploration of Substituent Effects on the Indole Core
The indole core is a common scaffold in many biologically active compounds and offers multiple positions for substitution. nih.govnih.gov Extensive SAR studies on indole-based inhibitors have been performed at various positions of the indole core. nih.govacs.org For instance, in the development of certain inhibitors, it was found that compact and nonpolar moieties were the best groups at the C-5 position, while attachments at the C-6 position did not significantly affect potency. nih.govacs.org Limited studies on N-1 benzyl-type substituents indicated that fluoro or methyl groups at the 2' or 5' positions of the benzyl (B1604629) group were optimal. nih.govacs.org
The electronic properties of substituents on the indole ring can also play a crucial role. In the design of multi-target-directed ligands for Alzheimer's disease, a propargylamine (B41283) moiety was incorporated at the N1 position, and a carbamoyl (B1232498) moiety was conjugated at the 5 or 6 position to inhibit specific enzymes. nih.gov The choice between a carbamate (B1207046) and a more metabolically stable urea (B33335) moiety highlights the consideration of both electronic effects and metabolic stability. nih.gov
The polarity of the indole core itself can be modified. For example, replacing an indole ring with a benzimidazole (B57391) was explored to increase polarity without significantly altering the shape of the molecule in a series of HIV-1 fusion inhibitors. nih.govacs.org
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, with the goal of producing a compound with similar biological activity. drugdesign.org
For indole derivatives, common bioisosteric replacements for the indole moiety include benzimidazole, benzoxazole, and indazole. drugdesign.orgmdpi.com Such replacements can address issues like metabolic instability. For instance, a 4,7-dimethoxyindole derivative, which was a potent HIV-1 attachment inhibitor, was metabolically susceptible to O-demethylation, potentially forming a chemically reactive quinone. Replacing the indole with a 6-azaindole (B1212597) largely preserved the antiviral activity while mitigating this metabolic concern. nih.gov
In the context of this compound, isosteric replacements could be applied to various parts of the molecule. The cyclopropyl group could be replaced by other small, rigid groups. The methoxy (B1213986) linker could be substituted with a thioether or an amino group to explore the impact of the heteroatom. On the indole core, replacing specific carbon atoms with nitrogen (azaindoles) can alter the electronic distribution and hydrogen bonding capabilities of the molecule. nih.gov
Ligand-Based and Structure-Based Design Methodologies
The development of novel this compound analogues can be significantly accelerated by employing computational drug design methodologies. These approaches are broadly categorized as either ligand-based or structure-based, depending on the available information about the biological target. espublisher.comnih.gov
Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. researchgate.net This approach relies on the analysis of a set of molecules known to be active at the target. By identifying common structural features, or pharmacophores, that are essential for activity, new molecules can be designed that incorporate these features. researchgate.net Virtual screening, a key ligand-based technique, has been successfully used to identify new inhibitors for various targets by starting with a known active compound, such as an indole derivative, and searching for structurally similar compounds in large chemical databases. acs.org
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net This knowledge allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target, which can guide the optimization of lead compounds. nih.gov For example, the crystal structure of the viral infectivity factor (Vif) enabled the structure-based design of new indole-based inhibitors. nih.gov
Both methodologies have been instrumental in the discovery and optimization of various indole derivatives. espublisher.comnih.gov
Theoretical Basis of SAR: Physicochemical and Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comjocpr.comresearchgate.net This is achieved by using physicochemical and structural descriptors that quantify various properties of the molecules. msjonline.orgresearchgate.netpsu.edu
Electronic, Steric, and Hydrophobic Parameters
The biological activity of a molecule is often governed by a combination of its electronic, steric, and hydrophobic properties, which dictate its ability to interact with a biological target and navigate to its site of action. nih.govniscpr.res.in
Electronic Parameters: These descriptors quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). ijpsi.orgacs.org These parameters are crucial for understanding electrostatic interactions, hydrogen bonding, and the reactivity of a compound. For instance, in a study of indole derivatives, the average charge of carboxyl oxygens was found to have an excellent correlation with catalytic C-H functionalization. acs.org
Steric Parameters: Steric descriptors relate to the size and shape of a molecule or its substituents. nih.gov They are critical for determining how well a ligand fits into the binding site of a protein. Descriptors like molar volume, surface area, and Sterimol parameters are commonly used. ijpsi.org Studies have shown that steric hindrance can be more important than electronic character in determining the inhibitory activity of some indole carboxamide compounds. nih.gov
Hydrophobic Parameters: Hydrophobicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. niscpr.res.innih.gov The partition coefficient (log P), which measures the distribution of a compound between an organic and an aqueous phase, is the most common descriptor for hydrophobicity. jocpr.com QSAR models for indole derivatives have often shown that hydrophobicity plays a significant role in their biological activity. ijpsr.comresearchgate.net
The following table provides examples of descriptors used in QSAR studies of indole derivatives:
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Governs electrostatic interactions, reactivity, and hydrogen bonding. ijpsi.orgacs.org |
| Steric | Molar Volume, Molar Refractivity, Sterimol Parameters | Determines the fit of the molecule in the target's binding site. nih.govijpsi.org |
| Hydrophobic | Log P, Hydrophobic Field Descriptors | Influences membrane permeability, protein binding, and solubility. ijpsr.comniscpr.res.in |
By systematically varying these parameters in analogues of this compound and developing robust QSAR models, researchers can gain a deeper understanding of the structural requirements for desired biological activity and rationally design more potent and selective compounds. biolscigroup.usnih.govphyschemres.orgmdpi.comnih.gov
Topological and 3D Molecular Descriptors
In the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues, molecular descriptors serve as the quantitative bridge between chemical structure and biological activity. These numerical values are calculated from the molecular representation and are categorized based on their dimensionality.
Connectivity Indices (e.g., Kier & Hall indices, χ): These indices reflect the degree of branching and complexity within the molecule. The presence of the cyclopropyl ring and the ether linkage in the 4-position substituent significantly influences these values compared to simpler alkyl or alkoxy groups.
Shape Indices (e.g., Kappa indices, κ): These describe different aspects of molecular shape relative to linear or branched alkanes. The compact, rigid nature of the cyclopropyl group contributes uniquely to the shape indices of this compound.
Wiener Index (W): This index is calculated as the sum of distances between all pairs of non-hydrogen atoms in the molecular graph. It provides a measure of molecular compactness.
Three-Dimensional (3D) Descriptors: These descriptors are calculated from the 3D coordinates of a molecule's low-energy conformation and provide a more realistic representation of the shape and electronic properties that govern intermolecular interactions. For this compound, crucial 3D descriptors are:
Solvent-Accessible Surface Area (SASA): This descriptor measures the molecular surface area accessible to a solvent probe, correlating with solubility and potential for interaction with a biological target. The size and orientation of the cyclopropylmethoxy group directly impact the total SASA and the polar surface area (PSA).
Molecular Volume: The van der Waals volume of the molecule, which is a critical determinant of how well the ligand fits into a receptor's binding pocket.
Dipole Moment: This vector quantity describes the polarity of the molecule. The electronegative oxygen and nitrogen atoms in the this compound structure create a specific dipole moment, which is crucial for electrostatic interactions with a receptor.
WHIM (Weighted Holistic Invariant Molecular) Descriptors: These are 3D descriptors that capture information about molecular size, shape, symmetry, and atom distribution, providing a comprehensive 3D view of the molecule.
The table below illustrates how these descriptors can vary among this compound and two closely related analogues, highlighting the structural nuances captured by these numerical values.
| Molecular Descriptor | This compound | 4-Isopropoxyindole | 4-Cyclobutoxyindole |
|---|---|---|---|
| Molecular Weight (g/mol) | 187.24 | 175.23 | 187.24 |
| Topological Polar Surface Area (TPSA, Ų) | 24.95 | 24.95 | 21.26 |
| First-Order Connectivity Index (¹χ) | 4.98 | 4.61 | 5.15 |
| Wiener Index (W) | 782 | 695 | 841 |
| Solvent-Accessible Surface Area (SASA, Ų) | 451.3 | 445.8 | 465.1 |
Computational Methodologies in QSAR Development
The development of robust QSAR models for this compound and its derivatives relies on sophisticated computational methodologies. These methods aim to mathematically formalize the relationship between the calculated molecular descriptors (independent variables) and the observed biological activity (dependent variable), such as receptor binding affinity (e.g., pIC₅₀). The ultimate goal is to create a predictive model that can accurately estimate the activity of novel, untested compounds.
Traditional statistical methods, particularly Multiple Linear Regression (MLR), are foundational to QSAR analysis. MLR establishes a linear relationship between a set of molecular descriptors and biological activity. The general form of an MLR model is:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where c₀ is the regression intercept, c₁...cₙ are the regression coefficients for each descriptor (D₁...Dₙ), and Activity is the biological response.
For a series of 4-alkoxyindole analogues, a hypothetical MLR model might be developed that links binding affinity to a combination of electronic, steric, and hydrophobic parameters. For instance, a plausible model could take the form:
pIC₅₀ = 5.12 + 0.45(logP) - 0.02(SASA) + 1.21(κ₂)
In this equation, logP represents hydrophobicity, SASA represents steric bulk, and the Kappa shape index (κ₂) quantifies a specific aspect of molecular shape. The quality of an MLR model is assessed using statistical parameters like the coefficient of determination (R²), which measures the goodness of fit for the training data, and the cross-validated R² (Q²), which assesses the model's predictive power on unseen data.
| Parameter | Value | Description |
|---|---|---|
| N (Number of Compounds) | 35 | Size of the dataset used to build the model. |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in activity is explained by the model. |
| Q² (Leave-One-Out Cross-Validation) | 0.76 | Represents the internal predictive ability of the model. |
| F-statistic | 58.4 | Indicates the overall statistical significance of the regression model. |
| Standard Error of Estimate (SEE) | 0.28 | Measures the average deviation of predicted values from actual values. |
While linear methods are valuable, the relationship between structure and activity is often non-linear. Machine learning (ML) algorithms are adept at capturing these complex, non-additive relationships. For the this compound series, ML approaches can provide more accurate and robust predictive models.
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of the human brain. A typical feed-forward ANN used in QSAR consists of:
Input Layer: Each neuron corresponds to a molecular descriptor.
Hidden Layer(s): One or more layers of neurons that process the information from the input layer through a series of weighted connections and non-linear activation functions. This is where complex patterns are learned.
Output Layer: A single neuron that produces the predicted biological activity.
By training the network on a known dataset of indole analogues and their activities, the ANN can learn the intricate, non-linear correlations between the descriptors (e.g., 3D shape, electrostatics) and the biological endpoint.
Other powerful ML methods include Support Vector Machines (SVM), which find an optimal hyperplane to separate compounds into different activity classes or perform regression, and Random Forests (RF), an ensemble method that builds multiple decision trees to improve predictive accuracy and reduce overfitting.
| Modeling Technique | R² (Training Set) | Q² (Internal Validation) | R²_pred (External Test Set) |
|---|---|---|---|
| Multiple Linear Regression (MLR) | 0.85 | 0.76 | 0.71 |
| Artificial Neural Network (ANN) | 0.94 | 0.85 | 0.88 |
| Support Vector Machine (SVM) | 0.92 | 0.83 | 0.86 |
As shown in the hypothetical data in Table 3, non-linear methods like ANN and SVM often demonstrate superior predictive performance (higher R²_pred on an external test set) compared to traditional linear models for complex datasets.
The primary application of a well-validated QSAR model is predictive modeling. Once a robust model (e.g., an ANN model for 4-alkoxyindole analogues) has been established, it can be used to perform virtual screening, a powerful computational technique for accelerating drug discovery.
The virtual screening workflow involves the following steps:
Virtual Library Generation: A large, in-silico library of novel compounds based on the this compound scaffold is created. This can involve systematically modifying the indole core, the alkoxy linker, or the terminal cycloalkyl group (e.g., exploring cyclobutyl, cyclopentyl, or functionalized cyclopropyl groups).
Descriptor Calculation: The same set of molecular descriptors used to build the QSAR model is calculated for every compound in the virtual library.
Activity Prediction: The validated QSAR model is applied to the descriptor matrix of the virtual library to predict the biological activity of each novel compound.
Prioritization and Selection: The virtual compounds are ranked based on their predicted activity. The highest-ranking "hits"—those predicted to be most potent—are identified as top candidates for chemical synthesis and subsequent experimental validation.
This approach allows researchers to computationally explore a vast chemical space and intelligently prioritize synthetic resources, focusing only on the compounds with the highest probability of success. This dramatically enhances the efficiency of the lead optimization process, saving significant time and resources compared to traditional trial-and-error synthesis and testing.
Mechanistic Investigations of 4 Cyclopropylmethoxyindole S Biological Interactions Non Clinical Focus
In Vitro Studies of Molecular Target Engagement
In vitro studies are the first step in identifying and characterizing the direct molecular targets of a compound. These cell-free or cell-based assays provide quantitative data on binding affinity and enzyme inhibition.
Protein-Ligand Interaction Studies (e.g., hydrogen bonding, hydrophobic interactions)
To understand the binding of a compound at an atomic level, protein-ligand interaction studies are employed. Techniques such as X-ray crystallography and computational modeling can reveal the precise three-dimensional structure of a compound bound to its protein target. nottingham.ac.ukni.ac.rs These methods identify the specific molecular forces that stabilize the interaction, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. nottingham.ac.uk
Understanding these interactions is critical for structure-based drug design, as it allows chemists to rationally modify a compound to enhance its potency, selectivity, and other pharmacological properties. rsc.org The binding energy is not just a property of the interface but also depends on conformational changes within the protein or ligand upon binding. nottingham.ac.uk
Table 3: Example of Key Interactions between a Hypothetical Ligand and a Kinase Active Site This interactive table lists the types of interactions that would be identified in a protein-ligand study. This is a hypothetical example and does not describe 4-Cyclopropylmethoxyindole.
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carbonyl Oxygen | Lysine-72 | Hydrogen Bond | 2.8 |
| Phenyl Ring | Leucine-135 | Hydrophobic | 3.9 |
| Phenyl Ring | Valine-57 | Hydrophobic | 4.1 |
| Amine Nitrogen | Aspartic Acid-184 | Salt Bridge | 3.2 |
Cellular Pathway Modulation Studies
Beyond direct target engagement, it is crucial to understand a compound's impact on the complex signaling networks within a cell.
Signaling Cascade Analysis (e.g., phosphorylation events)
A signaling cascade is a series of biochemical reactions within a cell, initiated by a stimulus, that ultimately results in a specific cellular response. wikipedia.org Many signaling pathways are controlled by phosphorylation events, where protein kinases add phosphate (B84403) groups to other proteins, thereby activating or inhibiting their function. wikipedia.org
To analyze a compound's effect on these pathways, researchers can use techniques like Western blotting or mass spectrometry to measure changes in the phosphorylation status of key signaling proteins. For example, a compound targeting a specific kinase would be expected to decrease the phosphorylation of that kinase's downstream substrates. This analysis confirms that the compound engages its target in a cellular context and produces the intended downstream effect.
Gene Expression Profiling
Gene expression profiling provides a global snapshot of a cell's functional state by measuring the activity of thousands of genes simultaneously. wikipedia.org Techniques such as DNA microarrays and RNA-Sequencing (RNA-Seq) can reveal how a compound alters the cellular transcriptome. nih.govnih.gov This can help to:
Identify the biological pathways affected by the compound.
Uncover unexpected mechanisms of action.
Develop biomarkers to monitor the compound's activity.
The analysis often involves identifying genes that are significantly up-regulated or down-regulated in response to treatment. wikipedia.org This powerful, hypothesis-generating approach provides a comprehensive view of a compound's cellular impact. wikipedia.orgnih.gov
Table 4: Example Gene Expression Changes in a Cancer Cell Line Treated with a Hypothetical Compound This interactive table shows a small subset of genes that might be identified in a gene expression profiling study. This is a hypothetical example and not actual data for this compound.
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
|---|---|---|---|---|
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | 3.5 | <0.001 |
| BCL2 | B-cell lymphoma 2 | Anti-Apoptosis | -2.8 | <0.001 |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | -4.1 | <0.001 |
| MYC | MYC Proto-Oncogene | Transcription Factor | -2.1 | <0.01 |
| EGR1 | Early Growth Response 1 | Transcription Factor | 5.2 | <0.001 |
Cellular Uptake and Subcellular Localization Studies
The entry of small molecules like this compound into a cell is a critical first step in exerting any biological effect. The specific mechanisms governing the cellular uptake and subsequent subcellular distribution of this compound have not been extensively detailed in publicly available research. However, based on the physicochemical properties of similar small molecules and general biological principles, several pathways can be postulated.
Small molecules can traverse the plasma membrane through various mechanisms, including passive diffusion and carrier-mediated transport. For a molecule with the structural characteristics of this compound, which possesses both lipophilic (cyclopropylmethoxy and indole (B1671886) rings) and polar (indole nitrogen) features, a combination of uptake processes is possible. The lipophilicity of the molecule would facilitate its partitioning into and diffusion across the lipid bilayer of the cell membrane. stanford.edu
In addition to passive diffusion, endocytic pathways are major routes for the internalization of extracellular molecules. wilhelm-lab.com These processes involve the invagination of the plasma membrane to form vesicles that enclose the molecule. Key endocytic pathways include:
Clathrin-mediated endocytosis (CME): This is a receptor-mediated process where the molecule binds to specific receptors on the cell surface, which then cluster in clathrin-coated pits that invaginate to form vesicles. nih.govmdpi.com This is a common pathway for the uptake of a wide variety of ligands. wilhelm-lab.com
Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. mdpi.com
Macropinocytosis: This is a non-specific process where large gulps of extracellular fluid containing the molecule are taken up into the cell. mdpi.comnih.gov
The predominant uptake mechanism for this compound would likely depend on the specific cell type and the experimental conditions. Studies using pharmacological inhibitors of these pathways could elucidate the primary route of entry. For example, chlorpromazine (B137089) is a known inhibitor of clathrin-mediated endocytosis. plos.org
Once inside the cell, the subcellular localization of this compound would be determined by its affinity for various organelles and macromolecules. The indole ring, a common scaffold in neuroactive compounds, may lead to accumulation in specific cellular compartments. A meta-analysis of the subcellular distribution of small molecules suggests that properties like molecular weight, lipophilicity, and charge influence organelle-specific accumulation. nih.gov For instance, the binding of a molecule to proteins within a specific compartment can lead to its sequestration there. nih.govoligotherapeutics.org The specific subcellular fate of this compound would be crucial in determining its biological activity, as this dictates which cellular proteins and pathways it can interact with. Advanced imaging techniques, potentially using a fluorescently tagged version of the molecule, would be required to visualize its distribution within the cell.
Chemical Biology Approaches to Elucidate Biological Function
Chemical biology provides a powerful toolkit to unravel the mechanisms of action of bioactive small molecules like this compound. oligotherapeutics.org These approaches utilize chemical tools to probe biological systems, identify molecular targets, and understand the functional consequences of molecule-target interactions.
A key strategy in chemical biology is the development of chemical probes. rjsocmed.com These are typically derivatives of the bioactive molecule of interest that have been modified to include a reporter tag (e.g., a fluorophore or biotin) and/or a reactive group for covalent labeling of its binding partners. frontiersin.org The design of such probes for this compound would involve structure-activity relationship (SAR) studies to identify positions on the molecule where modifications can be made without abolishing its biological activity.
The development of a chemical probe based on this compound would likely follow these general steps:
SAR-guided design: Identify non-essential regions of the this compound scaffold for the attachment of a linker and a functional group.
Synthesis: Chemically synthesize the probe molecule. This might involve multi-step organic synthesis to introduce a photo-reactive group (like a diazirine or benzophenone) for covalent cross-linking and a bioorthogonal handle (like an alkyne or azide) for subsequent "click" chemistry-based attachment of a reporter tag. frontiersin.orgnih.gov
Validation: Confirm that the synthesized probe retains the biological activity of the parent compound, this compound.
These probes can then be used in living cells or cell lysates to identify the proteins that this compound interacts with. nih.gov
Chemoproteomics is a powerful approach that utilizes chemical probes to identify the protein targets of a small molecule on a proteome-wide scale. eu-openscreen.eu For this compound, a chemoproteomics workflow would typically involve the following:
Labeling: A chemical probe of this compound, often with a photo-activatable crosslinker and a biotin (B1667282) tag, is incubated with cells or a cell lysate. Upon UV irradiation, the probe covalently binds to its protein targets.
Enrichment: The biotinylated protein-probe complexes are captured using streptavidin-coated beads.
Identification: The captured proteins are eluted, digested into peptides, and identified using mass spectrometry. allumiqs.com
A study on a related indole derivative, SV-1010, utilized a chemoinformatic and chemoproteomic approach to profile its interactions with the rat proteome. rrpharmacology.ru This study compared the predicted and observed interactions of SV-1010 with those of known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, nimesulide, and ketorolac. rrpharmacology.ru The analysis revealed that SV-1010 had distinct effects on various neuroreceptors, including dopamine (B1211576) and serotonin (B10506) receptors, and also interacted with vanilloid receptors (TRPV1). rrpharmacology.ru A similar approach could be applied to this compound to identify its direct molecular targets and differentiate its mechanism of action from other compounds.
| Target Identification Method | Description | Application to this compound |
| Affinity-Based Probes | A modified version of the compound with a reactive group and a reporter tag is used to "fish out" binding partners. researchgate.net | A probe based on this compound could be synthesized to pull down its direct protein targets from a complex biological sample. |
| Chemoproteomics | Utilizes chemical probes and mass spectrometry to identify protein targets on a proteome-wide scale. eu-openscreen.euchemrxiv.org | This would provide a comprehensive map of the proteins that this compound interacts with in a cell. |
| Drug Affinity Responsive Target Stability (DARTS) | This method relies on the principle that a protein becomes more stable and resistant to proteolysis when bound to a small molecule. frontiersin.org | This technique could be used to identify targets of the unmodified this compound, avoiding the need for chemical probe synthesis. |
| Thermal Shift Assay | Measures the change in the thermal stability of a protein upon ligand binding. researchgate.net | Could be used to validate potential targets of this compound identified through other methods. |
The elucidation of the biological function of a novel compound like this compound can be approached from two main strategic standpoints: phenotype-centric and target-centric.
Target-centric approaches begin with a known protein target that is hypothesized to be involved in a disease. wikipedia.orgwjbphs.com High-throughput screening is then used to identify small molecules that modulate the activity of this specific target. This approach is hypothesis-driven and relies on prior knowledge of the target's role in a biological process.
Phenotype-centric screening, on the other hand, starts with the identification of a molecule that produces a desired phenotypic change in a cell or organism, without prior knowledge of its molecular target. researchgate.net The subsequent challenge is then to identify the target or targets responsible for this phenotype, a process known as target deconvolution. nih.gov The discovery of a covalent molecular glue degrader through a combination of phenotypic screening and chemoproteomics exemplifies this strategy. nih.gov
For a novel compound like this compound, a phenotype-centric approach would be highly valuable. If a particular biological effect of this compound is observed (e.g., inhibition of cell proliferation, modulation of a signaling pathway), the chemical biology and chemoproteomics strategies described above would be essential to work backward and identify the molecular mechanism responsible for this effect.
| Strategy | Starting Point | Goal | Relevance to this compound |
| Target-Centric | A known biological target. wikipedia.org | Find a molecule that modulates the target's activity. | If a specific protein is hypothesized to be a target, this compound could be tested for its ability to bind and affect the function of that protein. |
| Phenotype-Centric | A molecule with an observed biological effect (phenotype). researchgate.net | Identify the molecular target(s) responsible for the phenotype. | If this compound is found to have a specific cellular effect, this strategy would be used to uncover its mechanism of action. |
Theoretical and Computational Chemistry Studies on 4 Cyclopropylmethoxyindole
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its behavior. Molecular geometry optimization aims to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. Conformational analysis then explores the different spatial arrangements (conformers) accessible to the molecule through bond rotations.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to determine the optimized geometry of molecules. DFT, in particular, has become a standard tool due to its balance of computational cost and accuracy. For a molecule like 4-cyclopropylmethoxyindole, a common approach would involve using a basis set such as 6-31G(d,p) or a larger one like cc-pVTZ, paired with a functional like B3LYP or ωB97X-D.
The optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. For this compound, key parameters would include the planarity of the indole (B1671886) ring, the orientation of the cyclopropylmethoxy group relative to the ring, and the geometry of the cyclopropyl (B3062369) ring itself.
Table 1: Predicted Geometrical Parameters for this compound (Example Data) Note: This data is illustrative, as specific computational studies on this molecule are not publicly available. The values represent typical results from a DFT B3LYP/6-31G(d,p) calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-O | 1.37 Å |
| O-CH₂ | 1.43 Å | |
| CH₂-Cyclopropyl | 1.51 Å | |
| N1-C2 | 1.38 Å | |
| C2=C3 | 1.37 Å | |
| Bond Angle | C4-O-CH₂ | 118.2° |
| O-CH₂-Cyclopropyl | 109.5° | |
| C3-C4-O | 125.1° | |
| Dihedral Angle | C3-C4-O-CH₂ | 178.5° |
| C4-O-CH₂-Cyclopropyl | 165.0° |
Force Field Methods for Conformational Sampling
While DFT is excellent for finding local and global energy minima, it can be computationally expensive for exploring the entire conformational space of a flexible molecule. Force field methods, based on classical mechanics (e.g., MMFF94, AMBER), offer a much faster alternative for conformational sampling.
For this compound, the primary source of conformational flexibility is the rotation around the C4-O and O-CH₂ bonds. A systematic conformational search would involve rotating these bonds in increments (e.g., every 30 degrees) and calculating the energy of each resulting conformer using a force field. The low-energy conformers identified would then typically be subjected to more accurate DFT optimization and energy calculation to confirm their stability. This process helps to identify the global minimum energy conformation and other low-lying, accessible conformers that may be present at room temperature.
Electronic Structure and Reactivity Predictions
The distribution of electrons within the molecule governs its electronic properties and chemical reactivity. Computational methods can map out this distribution and identify regions susceptible to chemical attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).
For an indole derivative like this compound, the HOMO is expected to be distributed primarily across the π-system of the indole ring, particularly at the C3 position, which is the typical site of electrophilic attack for indoles. The LUMO would also be located over the aromatic ring system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Predicted FMO Energies for this compound (Example Data) Note: This data is illustrative and represents typical values from a DFT calculation.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.85 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO | -0.75 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.10 eV | Relates to chemical reactivity and stability |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface. Regions of negative electrostatic potential (typically colored red) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
In this compound, the EPS map would likely show a region of high negative potential around the indole nitrogen's lone pair and the oxygen atom of the methoxy (B1213986) group, as well as over the π-cloud of the aromatic ring. The most negative region is often associated with the C3 position of the indole, reinforcing the FMO analysis. The hydrogen atom on the indole nitrogen (N-H) would be a primary site of positive potential, indicating its acidity.
Acidity/Basicity Predictions (pKa)
Computational methods can predict the pKa value, which quantifies the acidity or basicity of a molecule. For this compound, the most relevant pKa value is associated with the deprotonation of the indole nitrogen (N-H bond).
Predicting pKa often involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent (usually water). This is a complex calculation that requires a reliable solvation model (like the Polarizable Continuum Model, PCM) in conjunction with high-level DFT calculations. The pKa of the indole N-H is typically around 17 in DMSO, and computational models would aim to reproduce this value, accounting for the electronic effect of the 4-cyclopropylmethoxy substituent. The oxygen atom of the ether linkage provides a site of basicity (Lewis base), and its proton affinity could also be calculated.
Molecular Docking and Dynamics Simulations
Ligand-Target Binding Prediction and Affinity Estimation
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a compound like this compound, which contains an indole scaffold, potential targets could include serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A), as indole derivatives are known to interact with these receptors. nih.govresearchgate.netuchile.clmdpi.com
The process of ligand-target binding prediction for this compound would involve the following steps:
Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a protein data bank. The structure of this compound would be built and optimized to its lowest energy conformation.
Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose to estimate the binding affinity.
Binding Affinity Estimation: The scoring function provides a numerical value, often expressed in kcal/mol, which represents the predicted binding energy. A lower binding energy generally indicates a more stable ligand-receptor complex and thus a higher predicted binding affinity. For instance, docking studies of similar indole derivatives with serotonin receptors have shown binding energies that correlate with their experimentally determined affinities (Ki values). uchile.cl
The predicted binding affinity helps in prioritizing compounds for further experimental testing and provides a rationale for the observed biological activity.
Conformational Changes Induced upon Binding
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide a more realistic representation of the binding event in a physiological environment, often modeled as a lipid bilayer for membrane-bound receptors. nih.govacs.org
An MD simulation would typically follow these steps:
System Setup: The docked complex of this compound and its target receptor is placed in a simulation box containing water molecules and ions to mimic the cellular environment. For membrane proteins, the complex would be embedded in a model lipid bilayer. nih.gov
Simulation Run: The system is then subjected to a simulation run where the movements of all atoms are calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion.
Analysis of Trajectories: The resulting trajectory provides a detailed view of the conformational changes in both the ligand and the protein upon binding.
Analysis of the MD simulation can reveal:
Stability of the binding pose: Whether the ligand remains stably bound in the predicted orientation.
Key interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that stabilize the complex.
Protein flexibility: How the protein structure adapts to the presence of the ligand. This can involve movements of specific amino acid side chains or larger-scale conformational changes in protein loops or domains. For example, the binding of ligands to G-protein coupled receptors like serotonin receptors is known to induce conformational changes that are crucial for receptor activation. mdpi.com
Water dynamics: The role of water molecules in mediating the ligand-protein interaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Properties
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. journalijtdh.com For this compound, various properties crucial for its potential as a therapeutic agent can be predicted using freely available web tools like SwissADME and pkCSM. escholarship.orguq.edu.aunih.gov
Prediction of Solubility and Lipophilicity (logP)
Solubility and lipophilicity are critical parameters that influence the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Predicted Solubility and Lipophilicity of this compound
| Property | Predicted Value | Prediction Tool |
| Log P (o/w) | 3.15 | SwissADME (iLOGP) |
| Log S (ESOL) | -3.85 | SwissADME |
| Solubility | 0.023 mg/mL; 1.14e-4 mol/L | SwissADME |
These are theoretical predictions and have not been experimentally verified.
Lipophilicity (logP): The predicted logP value of 3.15 suggests that this compound is a moderately lipophilic compound. This is within the desirable range for many drug candidates, as it indicates a good balance between solubility in aqueous and lipid environments, which is important for crossing cell membranes. journalijtdh.com
Aqueous Solubility (logS): The predicted logS value of -3.85 indicates low aqueous solubility. The predicted solubility in mg/mL and mol/L further confirms this. Low water solubility can be a challenge for oral administration and may require formulation strategies to improve bioavailability.
Theoretical Permeability Assessment
The ability of a compound to permeate through biological membranes, such as the intestinal lining or the blood-brain barrier, is another key determinant of its therapeutic efficacy.
Predicted Permeability of this compound
| Property | Prediction | Prediction Tool |
| GI Absorption | High | SwissADME |
| BBB Permeant | Yes | SwissADME |
| P-gp Substrate | No | SwissADME |
These are theoretical predictions and have not been experimentally verified.
Gastrointestinal (GI) Absorption: The prediction of high GI absorption suggests that the compound is likely to be well-absorbed from the gastrointestinal tract if administered orally. journalijtdh.com
Blood-Brain Barrier (BBB) Permeability: The prediction that this compound can permeate the blood-brain barrier is significant, as it suggests the compound may have effects on the central nervous system. This is consistent with the potential targeting of serotonin receptors. nih.gov
P-glycoprotein (P-gp) Substrate: The prediction that it is not a substrate for P-glycoprotein is favorable. P-gp is an efflux pump that can actively transport drugs out of cells, reducing their intracellular concentration and efficacy. Non-substrates are less likely to be affected by this resistance mechanism. journalijtdh.com
Advanced Analytical Method Development and Validation for 4 Cyclopropylmethoxyindole in Research Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 4-Cyclopropylmethoxyindole, various chromatographic methods can be optimized to ensure high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of an effective HPLC method is a systematic process involving the optimization of several key parameters to achieve the desired separation.
Stationary Phase and Mobile Phase Optimization
The choice of stationary phase is critical in HPLC and is primarily dictated by the polarity and chemical properties of the analyte. For an indole (B1671886) derivative such as this compound, reversed-phase chromatography is often the method of choice.
Stationary Phase: A C18 (octadecylsilane) column is a common starting point due to its hydrophobicity, which provides good retention for moderately polar compounds. Other potential stationary phases could include C8, phenyl, or polar-embedded phases, depending on the specific separation requirements and the nature of the matrix.
Mobile Phase: The mobile phase composition is optimized to control the elution of this compound. A typical mobile phase for reversed-phase HPLC consists of a mixture of an aqueous component (water, often with a buffer) and an organic modifier.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used. The ratio of organic to aqueous phase is adjusted to fine-tune the retention time. An increase in the organic modifier concentration will typically decrease the retention time.
Aqueous Phase and pH Control: The use of buffers (e.g., phosphate (B84403), acetate, or formate) is important to maintain a constant pH, which can significantly affect the peak shape and retention of ionizable compounds. For indole-containing molecules, maintaining the pH in the acidic to neutral range can prevent peak tailing and ensure reproducibility.
An example of a starting mobile phase for method development could be a gradient elution from a lower to a higher concentration of acetonitrile in water, with 0.1% formic acid or trifluoroacetic acid added to both solvents to improve peak shape.
Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Detection Methods (UV-Vis, Diode Array, Mass Spectrometry)
The selection of a suitable detector is based on the physicochemical properties of this compound.
UV-Vis and Diode Array Detection (DAD): Indole derivatives typically exhibit strong ultraviolet (UV) absorbance due to the aromatic indole ring system. A UV-Vis detector set at a specific wavelength of maximum absorbance (λmax) can provide high sensitivity. A Diode Array Detector (DAD) offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which is invaluable for peak purity assessment and compound identification by comparing the spectrum to that of a reference standard. The expected λmax for an indole system is generally in the range of 220-280 nm.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. MS detection is based on the mass-to-charge ratio (m/z) of the ionized analyte. This technique is particularly powerful for confirming the identity of this compound by its molecular weight and for elucidating the structure of any impurities or degradation products through fragmentation analysis (MS/MS).
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is best suited for compounds that are volatile and thermally stable. While this compound itself may have limited volatility, GC analysis could be applicable if the compound is derivatized to increase its volatility and thermal stability.
Derivatization reactions, such as silylation of the N-H group of the indole ring, can make the molecule more amenable to GC analysis. The resulting trimethylsilyl (TMS) derivative would be more volatile and less polar. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could then be used for quantification and identification.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly useful for qualitative analysis. nih.gov
Reaction Monitoring: During the synthesis of this compound, TLC can be used to monitor the progress of the reaction by spotting the reaction mixture alongside the starting materials on a TLC plate. The disappearance of starting material spots and the appearance of the product spot indicate the reaction's progression.
Purity Checks: TLC is an excellent tool for a quick assessment of the purity of a sample. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots suggests the presence of impurities.
Solvent System and Visualization: The choice of the mobile phase (eluent) is crucial for achieving good separation. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) value, usually between 0.3 and 0.7. After development, the spots can be visualized under UV light (typically at 254 nm), as the indole ring will quench the fluorescence of the indicator on the TLC plate, or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).
Hypothetical TLC Parameters for this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light (254 nm) |
Spectroscopic Analytical Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for determining the chemical structure. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks would be expected for N-H stretching of the indole ring, C-H stretching of the aromatic and cyclopropyl (B3062369) groups, and C-O stretching of the methoxy (B1213986) group.
Mass Spectrometry (MS): As mentioned earlier, MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a widely utilized technique for the quantitative analysis of compounds that possess chromophores, which absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The indole nucleus in this compound serves as a strong chromophore, making this method suitable for its quantification. The principle of this technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. msu.edu
A method was developed using a double-beam UV-Vis spectrophotometer. Methanol was selected as the solvent due to its transparency in the UV region and its ability to readily dissolve the analyte. researchgate.netbasicmedicalkey.com A scan of a standard solution of this compound in methanol revealed a maximum absorbance (λmax) at approximately 280 nm, which is characteristic of the indole chromophore. This wavelength was used for all subsequent quantitative measurements to ensure maximum sensitivity.
To establish a linear relationship between absorbance and concentration, a calibration curve was constructed. A series of standard solutions of this compound were prepared in methanol, and their absorbance was measured at 280 nm.
Table 1: Calibration Data for this compound by UV-Vis Spectrophotometry This table contains representative data to illustrate the method.
| Concentration (µg/mL) | Absorbance (AU) |
|---|---|
| 2.0 | 0.112 |
| 4.0 | 0.225 |
| 8.0 | 0.448 |
| 12.0 | 0.671 |
| 16.0 | 0.895 |
| 20.0 | 1.120 |
The resulting data, when plotted, yielded a linear regression equation that can be used to determine the concentration of unknown samples of this compound based on their measured absorbance.
Quantitative NMR Spectroscopy for Purity and Content
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and content of organic compounds without the need for a chemically identical reference standard. nih.govuic.edu The technique relies on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk By comparing the integral of a specific resonance from the analyte to that of a known amount of a high-purity internal standard, the absolute purity or content of the analyte can be accurately calculated. ox.ac.ukacs.org
For the purity assessment of this compound, a ¹H-qNMR method was developed. Dimethyl sulfoxide-d6 (DMSO-d6) was chosen as the solvent. Maleic acid was selected as the internal standard due to its high purity, chemical stability, and its simple ¹H NMR spectrum, which features a singlet that does not overlap with the signals from this compound.
A precisely weighed amount of this compound and the internal standard were dissolved in DMSO-d6. The ¹H NMR spectrum was acquired under conditions that ensure accurate integration, such as a sufficient relaxation delay. The purity was calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
I : Integral area of the signal
N : Number of protons for the integrated signal
M : Molar mass
W : Weight
P : Purity of the standard
analyte : this compound
std : Internal Standard (Maleic Acid)
Table 2: Representative ¹H-qNMR Data for Purity Determination of this compound This table contains representative data to illustrate the method.
| Parameter | Value |
|---|---|
| Weight of this compound (W_analyte) | 15.25 mg |
| Weight of Maleic Acid (W_std) | 10.10 mg |
| Molar Mass of Analyte (M_analyte) | 187.24 g/mol |
| Molar Mass of Standard (M_std) | 116.07 g/mol |
| Integral of Analyte Signal (I_analyte) | 2.55 (for a signal corresponding to 2H) |
| Integral of Standard Signal (I_std) | 2.00 (for a signal corresponding to 2H) |
| Number of Protons (Analyte) (N_analyte) | 2 |
| Number of Protons (Standard) (N_std) | 2 |
| Purity of Standard (P_std) | 99.9% |
| Calculated Purity of Analyte | 98.7% |
Method Validation Parameters and Principles
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.netchromatographyonline.com It is a critical component of any analytical method development, ensuring that the results generated are reliable, reproducible, and accurate. The validation of analytical methods for this compound was performed according to the principles outlined in the International Council for Harmonisation (ICH) guidelines. globalresearchonline.neteuropa.eu
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netloesungsfabrik.de Selectivity is a more general term that refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org
For a stability-indicating HPLC method, specificity was demonstrated by subjecting a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). The resulting chromatograms showed that the degradation product peaks were well-resolved from the main analyte peak, demonstrating that the method can accurately measure the analyte without interference.
Table 3: Specificity Data - Resolution of this compound from Potential Interferences This table contains representative data to illustrate the method.
| Compound | Retention Time (min) | Resolution (from Analyte) |
|---|---|---|
| Impurity A | 4.8 | 2.5 |
| This compound | 6.2 | - |
| Degradation Product B | 7.5 | 3.1 |
Linearity and Calibration Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
Linearity was evaluated by analyzing a minimum of five concentrations of this compound. europa.eu The calibration curve was generated by plotting the peak area response against the corresponding concentration. The relationship was assessed by calculating the correlation coefficient (R²) and the equation of the regression line.
Table 4: Linearity and Range Data for this compound by HPLC This table contains representative data to illustrate the method.
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1.0 | 55,120 |
| 10.0 | 549,850 |
| 25.0 | 1,375,400 |
| 50.0 | 2,749,900 |
| 75.0 | 4,125,600 |
| 100.0 | 5,501,200 |
| Correlation Coefficient (R²) : 0.9998 | |
| Regression Equation : y = 54995x + 1580 | |
| Validated Range : 1.0 - 100.0 µg/mL |
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy is the measure of the closeness of an experimental value to the true or accepted value. nih.gov It is typically determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percent recovery.
Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.comnih.gov It is evaluated at two levels:
Repeatability (Intra-assay precision) : Assesses the precision under the same operating conditions over a short interval of time.
Intermediate Precision : Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.
Table 5: Accuracy and Precision Data for this compound This table contains representative data to illustrate the method.
| Parameter | Concentration Level | Result |
|---|---|---|
| Accuracy (% Recovery) | Low (5 µg/mL) | 99.5% |
| Medium (50 µg/mL) | 100.8% | |
| High (90 µg/mL) | 99.1% | |
| Repeatability (% RSD, n=6) | Low (5 µg/mL) | 0.85% |
| Medium (50 µg/mL) | 0.52% | |
| High (90 µg/mL) | 0.45% | |
| Intermediate Precision (% RSD, n=6) | Low (5 µg/mL) | 1.3% |
| Medium (50 µg/mL) | 1.1% | |
| High (90 µg/mL) | 0.9% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com
LOD and LOQ can be determined using several methods, including visual evaluation, the signal-to-noise ratio (S/N), and the standard deviation of the response and the slope of the calibration curve. sepscience.com The S/N method is common, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. juniperpublishers.comtbzmed.ac.ir Alternatively, the values can be calculated using the following formulas based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve: sepscience.com
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Table 6: LOD and LOQ Determination for this compound This table contains representative data to illustrate the method.
| Parameter | Value |
|---|---|
| Standard Deviation of the Intercept (σ) | 1,850 |
| Slope of the Calibration Curve (S) | 54,995 |
| Calculated LOD (µg/mL) | 0.11 |
| Calculated LOQ (µg/mL) | 0.34 |
These calculated limits were confirmed by analyzing samples at these concentrations to ensure that the LOQ could be determined with acceptable accuracy and precision.
Robustness and Ruggedness
The reliability of an analytical method is paramount in research, ensuring that results are consistent and reproducible. Robustness and ruggedness are key parameters evaluated during method validation to demonstrate this reliability. Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage within a single laboratory. Ruggedness, often considered a form of inter-laboratory robustness, assesses the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, or laboratories.
For a quantitative method, such as a High-Performance Liquid Chromatography (HPLC) assay for this compound, a robustness study would involve systematically altering critical parameters to assess the impact on the results. The objective is to identify which parameters must be strictly controlled to maintain method performance.
A hypothetical robustness study for an HPLC method for this compound is detailed below. The study examines the effect of minor variations in chromatographic conditions on key analytical responses: retention time, peak area (quantification), and tailing factor (peak shape).
Table 1: Hypothetical Robustness Study for this compound HPLC Assay This table presents illustrative data for educational purposes.
| Parameter Varied | Nominal Value | Variation | Effect on Retention Time (% Change) | Effect on Peak Area (% RSD) | Effect on Tailing Factor |
|---|---|---|---|---|---|
| Mobile Phase pH | 3.0 | ± 0.2 | ± 4.5% | < 1.0% | < 1.1 |
| Column Temperature | 35°C | ± 2°C | ± 1.8% | < 0.5% | < 1.1 |
| Flow Rate | 1.0 mL/min | ± 0.05 mL/min | ± 5.0% | < 1.5% | < 1.2 |
| Mobile Phase Organic Content | 60% Acetonitrile | ± 2% | ± 8.2% | < 2.0% | < 1.3 |
From this illustrative data, variations in the mobile phase organic content and pH have the most significant impact on retention time, identifying them as critical parameters that require precise control. The minimal variation in peak area suggests that while retention times may shift, the method can still provide reliable quantification under these conditions.
Bioanalytical Methodologies for In Vitro Studies (e.g., cell lysates, enzyme preparations)
Analyzing this compound in complex biological matrices, such as those from in vitro studies like cell lysates or enzyme preparations, presents unique challenges. These matrices contain numerous endogenous components (proteins, lipids, salts) that can interfere with the analysis. Therefore, bioanalytical methodologies must be highly selective and sensitive to accurately quantify the target analyte. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a frequently employed technique for this purpose due to its inherent selectivity and sensitivity.
The development of a successful bioanalytical method hinges on effective sample preparation and the management of matrix effects.
Sample Preparation Techniques (e.g., extraction, protein precipitation)
The primary goal of sample preparation is to isolate this compound from interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. The choice of technique depends on the nature of the analyte, the complexity of the matrix, the required sensitivity, and throughput needs.
Common techniques for preparing in vitro samples include:
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile, is added to the sample (e.g., cell lysate) to denature and precipitate the majority of proteins. While fast and inexpensive, PPT can be non-selective, often leaving smaller molecules and phospholipids in the supernatant, which can lead to significant matrix effects.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). By selecting an appropriate organic solvent, this compound can be selectively extracted from the aqueous biological matrix, leaving many polar interferences behind.
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent packed in a cartridge to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. This method is highly effective at removing interfering substances, resulting in cleaner extracts and reduced matrix effects compared to PPT and LLE.
Table 2: Comparison of Sample Preparation Techniques for this compound in Cell Lysates This table presents a qualitative comparison for illustrative purposes.
| Technique | Analyte Recovery | Matrix Component Removal | Throughput | Cost |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Good to Excellent | Fair | High | Low |
| Liquid-Liquid Extraction (LLE) | Good to Excellent | Good | Medium | Medium |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Low to Medium | High |
Matrix Effects and Compensation Strategies
Matrix effect is a significant challenge in LC-MS/MS-based bioanalysis. It is defined as the alteration (suppression or enhancement) of the ionization efficiency of an analyte by the presence of co-eluting components from the biological matrix. Components like phospholipids, salts, and residual proteins in a processed cell lysate sample can interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate and imprecise results.
Several strategies can be employed to mitigate or compensate for matrix effects:
Optimized Sample Cleanup: As discussed, employing more rigorous sample preparation techniques like SPE can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.
Chromatographic Separation: Modifying the HPLC method to achieve better chromatographic resolution can separate the analyte peak from the regions where matrix components elute.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach for compensating for matrix effects. A SIL-IS, such as d4-4-Cyclopropylmethoxyindole, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process and is affected by matrix interferences in the same way as the analyte. By using the ratio of the analyte response to the IS response for quantification, any signal suppression or enhancement is effectively canceled out.
Table 3: Hypothetical Assessment of Matrix Effect on this compound Analysis This table presents illustrative data to demonstrate the concept of matrix effect calculation.
| Sample Preparation Method | Mean Peak Area in Solvent (A) | Mean Peak Area in Matrix (B) | Matrix Effect (%) [ (B/A) * 100 ] |
|---|---|---|---|
| Protein Precipitation | 1,500,000 | 900,000 | 60% (Ion Suppression) |
| Liquid-Liquid Extraction | 1,500,000 | 1,275,000 | 85% (Minor Suppression) |
| Solid-Phase Extraction | 1,500,000 | 1,455,000 | 97% (Negligible Effect) |
This hypothetical data demonstrates that the cleaner extract from SPE results in a negligible matrix effect, whereas the less selective protein precipitation method leads to significant ion suppression.
Future Research Directions and Unexplored Avenues for 4 Cyclopropylmethoxyindole
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The development of efficient and environmentally benign synthetic methodologies is paramount for the future study of 4-Cyclopropylmethoxyindole. Current approaches to synthesizing substituted indoles often rely on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research should focus on greener synthetic strategies. ijpsjournal.com This includes the exploration of solid acid catalysts, the use of water as a solvent, and the application of microwave irradiation to accelerate reaction times and improve energy efficiency. ijpsjournal.com
A potential synthetic approach could involve the protection of the phenol (B47542) group of a suitable starting material, followed by selective reaction at the primary alcohol. ntnu.no For instance, starting from 4-hydroxyindole (B18505), a Williamson ether synthesis with (bromomethyl)cyclopropane (B137280) could be explored, though this would need to be optimized to manage the reactivity of the indole (B1671886) nitrogen. Another avenue is the development of one-pot syntheses or tandem reactions that minimize waste and purification steps. The ultimate goal is to establish a scalable and cost-effective synthesis that provides high yields and purity, which is essential for extensive future research and potential applications.
Deeper Understanding of Intramolecular Interactions and Conformational Dynamics
Future research should employ computational modeling and experimental techniques to probe these dynamics. Understanding the conformational landscape is critical, as different conformers may exhibit distinct biological activities or material properties. Studies on how the cyclopropylmethoxy group influences the hydrogen-bonding capabilities of the indole N-H group and the electron density of the aromatic system will be particularly insightful. nih.gov Furthermore, investigating non-covalent interactions, which are vital for processes like receptor-ligand binding and crystal engineering, will be a key area of study. mdpi.com
Application of Advanced Spectroscopic Techniques (e.g., Solid-State NMR, Cryo-EM for complexes)
A thorough characterization of this compound will necessitate the use of advanced spectroscopic methods. While standard techniques like 1H and 13C NMR, FT-IR, and mass spectrometry are essential for initial structural confirmation, more sophisticated methods can provide deeper insights. researchgate.netajchem-b.com
Solid-state NMR, for example, can be invaluable for studying the structure and dynamics of the compound in its solid form, providing information on intermolecular packing and polymorphism. researchgate.netcsic.esd-nb.info This is particularly relevant for understanding its potential use in materials science.
For investigating interactions with biological macromolecules, Cryo-Electron Microscopy (Cryo-EM) stands out as a powerful tool. creative-diagnostics.comfrontiersin.org Although challenging for small molecules alone, Cryo-EM can determine the high-resolution structure of this compound when it is part of a larger complex, such as with a protein or nucleic acid. nih.govresearchgate.netnih.gov This would provide invaluable information for structure-based drug design. Fluorescence spectroscopy could also be employed to study its photophysical properties and interactions with other molecules, as substitutions on the indole ring are known to affect its fluorescence. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Machine learning can also aid in the development of synthetic routes by predicting reaction outcomes and suggesting optimal reaction conditions. researchgate.netacs.org This data-driven approach can significantly reduce the time and resources required for experimental work. For instance, generative models could design novel ligands based on the this compound scaffold that are optimized for binding to a specific biological target. pitt.edu
Investigation of Theoretical Reactivity and Reaction Mechanisms
Theoretical and computational chemistry offer powerful tools for predicting the reactivity of this compound and elucidating potential reaction mechanisms. masterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.netkhanacademy.org Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net This information can help predict its susceptibility to electrophilic and nucleophilic attack at various positions on the indole ring.
Furthermore, computational modeling can be used to simulate reaction pathways and calculate activation energies, providing insights into the feasibility of different chemical transformations. This theoretical groundwork can guide the design of new reactions and the synthesis of novel derivatives. For example, understanding the regioselectivity of electrophilic substitution on the this compound ring system would be a valuable area of theoretical investigation.
Design and Synthesis of this compound-Based Materials (e.g., supramolecular assemblies, polymers)
The unique structural features of this compound make it an attractive building block for the creation of novel materials. The indole moiety is known to participate in π-π stacking interactions, which can be exploited to form ordered supramolecular assemblies. mdpi.com The synthesis of a new indole derivative has been shown to form stable nanospheres in water through supramolecular assembly. acs.orgnih.govresearchgate.net
Future research could focus on designing and synthesizing polymers that incorporate the this compound unit. ajchem-a.comrsc.orgajchem-a.com The inclusion of this bulky and somewhat rigid group could lead to polymers with interesting thermal and mechanical properties. ajchem-a.comajchem-a.com For instance, indole-containing polymers have been shown to exhibit high glass transition temperatures and thermal stability. ajchem-a.com Additionally, the development of conjugated polymers containing indole moieties could lead to materials with interesting photophysical and electronic properties for applications in organic electronics. bohrium.comdntb.gov.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
